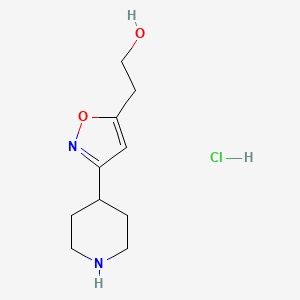

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride

CAS No.: 2108724-05-4

Cat. No.: VC2773749

Molecular Formula: C10H17ClN2O2

Molecular Weight: 232.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2108724-05-4 |

|---|---|

| Molecular Formula | C10H17ClN2O2 |

| Molecular Weight | 232.71 g/mol |

| IUPAC Name | 2-(3-piperidin-4-yl-1,2-oxazol-5-yl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C10H16N2O2.ClH/c13-6-3-9-7-10(12-14-9)8-1-4-11-5-2-8;/h7-8,11,13H,1-6H2;1H |

| Standard InChI Key | PXYKECXDSUGUMX-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=NOC(=C2)CCO.Cl |

| Canonical SMILES | C1CNCCC1C2=NOC(=C2)CCO.Cl |

Introduction

Structural Characteristics and Molecular Properties

Structural Features

2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride contains an isoxazole heterocyclic core with two key substituents: a piperidine ring attached at the 3-position of the isoxazole (with the connection at the piperidine's 4-position) and an ethanol chain at the 5-position of the isoxazole. The molecule exists as a hydrochloride salt, which significantly influences its physicochemical properties compared to the free base form.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a rigid scaffold that positions the substituents in specific three-dimensional orientations. This spatial arrangement is critical for potential interactions with biological targets. The piperidine substituent, attached at its 4-position, extends the molecule's structure in a distinct direction from the isoxazole plane, while the ethanol chain at the 5-position provides a flexible region that can participate in hydrogen bonding interactions .

Molecular Properties

Based on structural analysis and comparison with related compounds, 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride would be expected to have a molecular formula of C10H16N2O2·HCl and an approximate molecular weight of 232.71 g/mol. This estimation considers the free base (C10H16N2O2) with the addition of HCl for the hydrochloride salt formation.

The compound contains several functional groups that influence its chemical behavior:

-

The isoxazole ring contributes to the compound's aromatic character

-

The basic nitrogen in the piperidine ring is the likely site of protonation in the hydrochloride salt

-

The terminal hydroxyl group in the ethanol side chain provides hydrogen bond donor capability

-

The protonated form (as the hydrochloride salt) enhances water solubility compared to the free base

Comparative Analysis with Related Compounds

Structural Relationships

While specific information about 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is limited in available research, a comparison with structurally related compounds provides valuable insights into its potential properties and characteristics.

A related compound, 3-Ethyl-5-piperidin-2-yl-1,2-oxazole hydrochloride, has a documented molecular weight of 216.71 g/mol and contains a similar isoxazole-piperidine scaffold but with different substitution patterns . The primary differences include the attachment point on the piperidine (2-position rather than 4-position) and the replacement of the ethanol side chain with an ethyl group.

Comparative Properties Table

| Property | 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol HCl | 3-Ethyl-5-piperidin-2-yl-1,2-oxazole HCl |

|---|---|---|

| Molecular Formula | C10H16N2O2·HCl (inferred) | C10H16N2O·HCl |

| Molecular Weight | ~232.71 g/mol (inferred) | 216.71 g/mol |

| Core Structure | Isoxazole | 1,2-Oxazole (Isoxazole) |

| Piperidine Attachment | 3-position of isoxazole, 4-position of piperidine | 5-position of isoxazole, 2-position of piperidine |

| Second Substituent | Ethanol chain at 5-position | Ethyl group at 3-position |

| Physical Form | Likely crystalline solid (as HCl salt) | Crystalline solid |

| Water Solubility | Expected to be soluble (enhanced by HCl salt) | Soluble (as HCl salt) |

Note: Properties for 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride are inferred based on structural analysis and principles of organic chemistry, as specific experimental data for this compound is limited in the available research.

Physicochemical Properties and Stability

Solubility and Physical Characteristics

As a hydrochloride salt, 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride would likely exhibit enhanced water solubility compared to its free base form, a property valuable for various research applications. The presence of the ethanol side chain further contributes to water solubility through hydrogen bonding interactions.

The compound would likely exist as a crystalline solid at room temperature, with specific properties such as melting point and crystalline structure requiring experimental determination.

Stability Considerations

The stability profile of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride would be influenced by several structural features:

-

The isoxazole ring generally exhibits good chemical stability but may be susceptible to specific conditions:

-

Potential ring-opening under strongly reducing conditions

-

Possible hydrolysis under extreme pH conditions

-

-

The hydrochloride salt form:

-

May be sensitive to basic conditions, where deprotonation could occur

-

Typically shows good stability in solid form under standard storage conditions

-

May be hygroscopic due to the ionic nature of the salt

-

-

The ethanol side chain:

-

Provides a reactive site for potential esterification or oxidation

-

May participate in intramolecular hydrogen bonding

-

Long-term stability studies under various conditions would be necessary to fully characterize the compound's stability profile.

Analytical Characterization Methods

Spectroscopic Analysis

Comprehensive characterization of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride would typically involve multiple complementary spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the isoxazole proton, piperidine protons, and ethanol chain protons

-

¹³C NMR would confirm the carbon framework, with distinctive signals for the isoxazole carbons

-

2D techniques (COSY, HSQC, HMBC) would help confirm connectivity

-

-

Infrared (IR) Spectroscopy:

-

Would show characteristic bands for O-H stretching (ethanol group)

-

N-H stretching vibrations from the protonated piperidine nitrogen

-

C=N and C-O bands from the isoxazole ring

-

-

Mass Spectrometry:

-

Would provide molecular weight confirmation

-

Fragmentation patterns could help verify structural features

-

Chromatographic Analysis

Chromatographic techniques would be essential for purity determination and quality control:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC would be suitable for analyzing this compound

-

UV detection at appropriate wavelengths based on the isoxazole chromophore

-

Potential use of mass spectrometric detection for enhanced sensitivity

-

-

Thin-Layer Chromatography (TLC):

-

Useful for reaction monitoring and preliminary purity assessment

-

Various visualization methods could be employed based on functional groups present

-

Crystallographic Analysis

X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including:

-

Bond lengths and angles

-

Conformational details of the piperidine ring

-

Intermolecular interactions in the crystal lattice

-

Absolute configuration if chiral centers are present

Research Applications and Future Directions

Current Research Applications

Compounds with structural features similar to 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride find applications in various research contexts:

-

Medicinal Chemistry:

-

As building blocks in drug discovery programs

-

In structure-activity relationship studies

-

As pharmacological probes to study biological pathways

-

-

Synthetic Methodology Development:

-

As substrates for developing new synthetic transformations

-

In exploring regioselective functionalization strategies

-

-

Materials Science:

-

Some isoxazole derivatives have applications in material development

-

Potential use in specialized polymers or coatings

-

Future Research Directions

Several promising directions for future research on 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride include:

-

Synthetic Optimization:

-

Development of efficient, scalable synthetic routes

-

Exploration of green chemistry approaches to synthesis

-

Investigation of stereoselective synthetic methods if applicable

-

-

Comprehensive Characterization:

-

Detailed physical and chemical property determination

-

Complete spectroscopic profiling

-

Stability studies under various conditions

-

-

Biological Evaluation:

-

Screening against diverse biological targets

-

Investigation of structure-activity relationships

-

Mechanistic studies of any identified biological activities

-

-

Derivative Development:

-

Synthesis of structural analogues to optimize properties

-

Exploration of prodrug approaches if biologically active

-

Development of conjugates for specific applications

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume